molecular formula C17H21N3O4 B5005043 1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B5005043
M. Wt: 331.4 g/mol
InChI Key: IRFIEDFDGHQUJP-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core linked to a 2,5-dioxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group. This structure combines a rigid pyrrolidinone ring (2,5-dioxopyrrolidine) with a piperidine scaffold, a configuration often explored in medicinal chemistry for modulating pharmacokinetic properties and target binding. The 4-methoxyphenyl group enhances lipophilicity and may influence interactions with aromatic residues in enzyme binding pockets, as seen in analogous compounds targeting proteases or neurotransmitter receptors .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-24-13-4-2-12(3-5-13)20-15(21)10-14(17(20)23)19-8-6-11(7-9-19)16(18)22/h2-5,11,14H,6-10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFIEDFDGHQUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization to form the pyrrolidine ring. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure efficient conversion of intermediates to the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. The methoxyphenyl group and the dioxopyrrolidinyl moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of certain enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound likely enhances membrane permeability compared to fluorobenzyl or naphthalene derivatives but may reduce target specificity due to steric bulk .
  • Ring Systems : The 2,5-dioxopyrrolidin-3-yl group introduces polarity and hydrogen-bonding capacity, contrasting with the spirocyclic systems in , which prioritize conformational restriction .

Pharmacological and Biochemical Comparisons

  • Enzyme Inhibition : Piperidine-4-carboxamide derivatives in exhibit protease inhibitory activity, suggesting the target compound may share this mechanism. However, the absence of a fluorobenzyl or pyridinylmethyl group (as in Scheme 6 of ) could reduce potency against viral proteases .
  • Synthetic Feasibility: The compound’s synthesis likely parallels methods for cyclohexanol derivatives (), though the pyrrolidinone ring may require additional oxidation steps, increasing synthetic complexity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The carboxamide and pyrrolidinone moieties enhance aqueous solubility relative to spirocyclic analogs (e.g., 1-oxa-3-azaspiro compounds) .

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